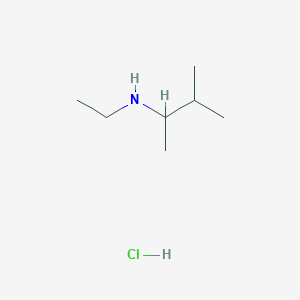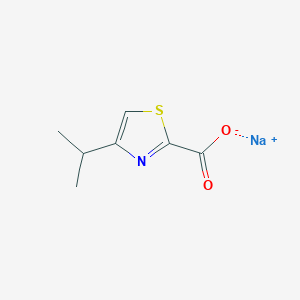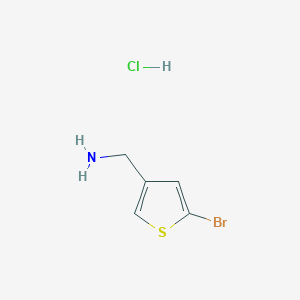
7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Descripción general
Descripción
7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, otherwise known as N-benzyl-3,3-dimethyl-7-amino-1,5-benzoxazepin-4(5H)-one, is a molecule with a range of potential applications in the scientific field. It is an organic compound with a benzene ring and two nitrogen atoms, making it a heterocyclic compound. It is a derivative of the benzoxazepinone class of compounds, which are known for their anti-inflammatory, anti-tumor, and anti-allergic properties. The molecule has been studied extensively in recent years, and its potential applications in the scientific field are becoming increasingly apparent.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The chemical compound has been a subject of study for its potential applications in enantioselective synthesis. Research has demonstrated the enantioselective synthesis of various metabolites of vasopressin V2 receptor antagonist OPC-31260, highlighting the importance of this compound in synthesizing optically active pharmaceuticals. The synthesis involves lipase-catalyzed transesterification and has been shown to produce chiral acetates and alcohols, which are further converted into various metabolites while maintaining their absolute configurations (Matsubara et al., 2000).
Synthesis of CCR5 Antagonists
Another study focused on the practical synthesis of a CCR5 antagonist, a compound with potential therapeutic applications in treating conditions such as HIV. The synthesis process detailed in the research includes steps like esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation. This highlights the compound's role in facilitating the synthesis of medically significant molecules (Ikemoto et al., 2005).
Dopaminergic Activity
The compound has been studied for its dopaminergic activity, particularly in synthesized 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which have been evaluated as agonists of central and peripheral dopamine receptors. This research is crucial in understanding the compound's potential applications in neurological treatments (Pfeiffer et al., 1982).
Hydroxylation and Derivative Synthesis
Studies have also delved into the hydroxylation of related derivatives and their unexpected formation in reactions, shedding light on the complex chemical behaviors and potential for generating novel compounds with unique properties (Campagna et al., 1990).
Pharmacological Applications and Synthesis of Derivatives
The compound is integral in designing and synthesizing novel classes of molecules with potential pharmacological applications. Research into the design, synthesis, and biological evaluation of derivatives as NR2B-selective NMDA receptor antagonists indicates the compound's significance in developing new therapeutic agents (Tewes et al., 2010).
Propiedades
IUPAC Name |
7-amino-3,3-dimethyl-5-(3-methylbutyl)-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-9-12(17)5-6-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNREBVHHSMWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)

![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)

![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)




![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)
![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)
